![molecular formula C36H34O6 B12536356 1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol} CAS No. 799261-18-0](/img/structure/B12536356.png)
1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} typically involves the reaction of 1,3-phenylenebis(oxy) with 3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and resins[][3].
Mecanismo De Acción
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of biphenyl groups.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with amino groups and different substitution patterns on the aromatic rings.
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is unique due to its specific combination of biphenyl and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Propiedades
Número CAS |
799261-18-0 |
|---|---|
Fórmula molecular |
C36H34O6 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
1-[3-[2-hydroxy-3-(4-phenylphenoxy)propoxy]phenoxy]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C36H34O6/c37-31(23-39-33-18-14-29(15-19-33)27-8-3-1-4-9-27)25-41-35-12-7-13-36(22-35)42-26-32(38)24-40-34-20-16-30(17-21-34)28-10-5-2-6-11-28/h1-22,31-32,37-38H,23-26H2 |
Clave InChI |
JUAQCCCINGBDQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(COC3=CC(=CC=C3)OCC(COC4=CC=C(C=C4)C5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


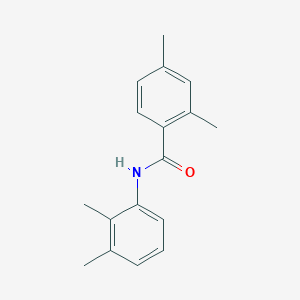
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
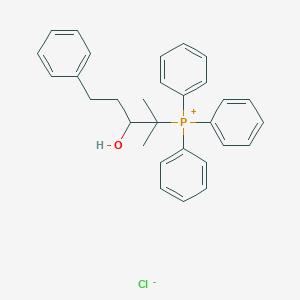
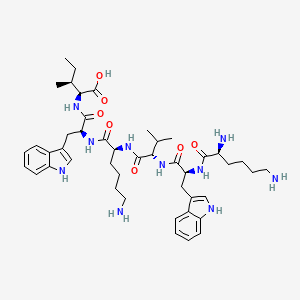
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
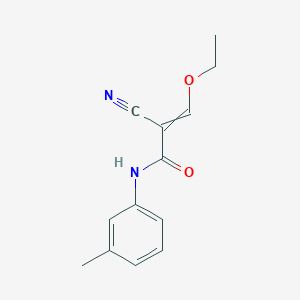
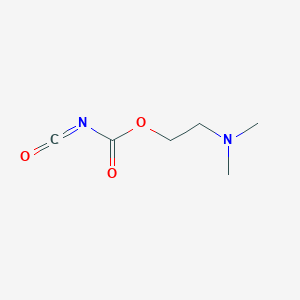
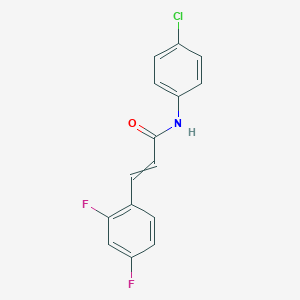
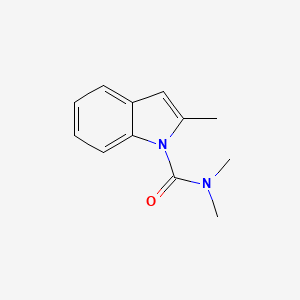
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
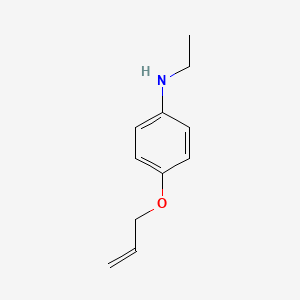
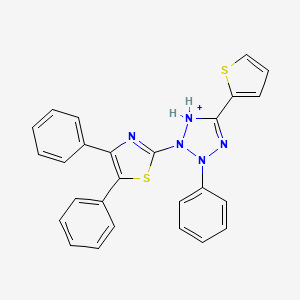
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)

